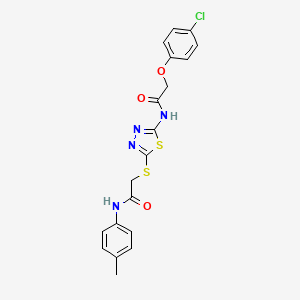
2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H17ClN4O3S2 and its molecular weight is 448.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a thiadiazole ring and a chlorophenoxy group, suggests diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C17H18ClN3O3S. The presence of the 4-chlorophenoxy moiety and the thiadiazole ring contributes to its biological activity. The compound's synthesis involves multiple steps, including the formation of the thiadiazole ring and the introduction of various functional groups that enhance its reactivity and interaction with biological targets.
Biological Activities
Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:
- Antimicrobial Properties : Thiadiazole derivatives have been reported to possess significant antimicrobial activity against various bacterial strains. This is attributed to their ability to disrupt microbial cell wall synthesis and function.
- Anticancer Activity : Several studies have shown that compounds containing the thiadiazole ring can inhibit cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways related to cell growth and apoptosis.
- Anti-inflammatory Effects : The chlorophenoxy group may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus disrupting metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It may also bind to various receptors in the body, altering their signaling pathways and leading to therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Mechanism | Reference |
|---|---|---|---|
| Thiadiazole A | Antimicrobial | Cell wall disruption | |
| Thiadiazole B | Anticancer | Apoptosis induction | |
| Thiadiazole C | Anti-inflammatory | Cytokine inhibition |
Synthesis and Structural Analysis
The synthesis of this compound typically involves:
- Formation of Thiadiazole : Reacting thiosemicarbazide with appropriate carboxylic acids.
- Introduction of Functional Groups : Using nucleophilic substitution reactions to attach chlorophenoxy and other groups.
- Final Amide Formation : Reacting intermediates with acetic anhydride or similar reagents.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S2/c1-12-2-6-14(7-3-12)21-17(26)11-28-19-24-23-18(29-19)22-16(25)10-27-15-8-4-13(20)5-9-15/h2-9H,10-11H2,1H3,(H,21,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXUEYQICLUBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














